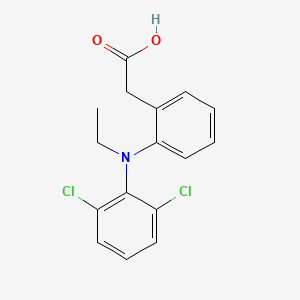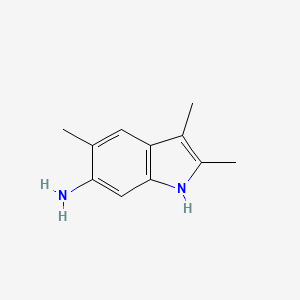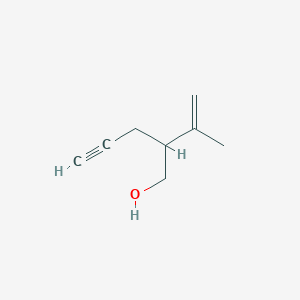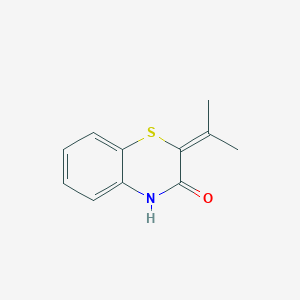
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to an aniline moiety, which is further connected to a phenylacetic acid structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the aniline derivative. One common method involves the reaction of 2,6-dichloroaniline with ethyl iodide in the presence of a base to form 2,6-dichloro-N-ethylaniline. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which play a role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, its interaction with cellular receptors and signaling pathways contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar structure, containing a dichloroaniline moiety.
Aceclofenac: Another NSAID that is structurally related to diclofenac and shares similar anti-inflammatory properties.
Uniqueness
2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of an ethyl group, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
52918-13-5 |
|---|---|
Formule moléculaire |
C16H15Cl2NO2 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2-[2-(2,6-dichloro-N-ethylanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-19(16-12(17)7-5-8-13(16)18)14-9-4-3-6-11(14)10-15(20)21/h3-9H,2,10H2,1H3,(H,20,21) |
Clé InChI |
UIJWXXHSYAWCHM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1CC(=O)O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)



![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)








